molecular formula C₁₆¹³C₅H₂₆N₇Na₄O₁₇P₃ · xH₂O B1158507 β-NADPH-13C5 Tetrasodium Salt Hydrate

β-NADPH-13C5 Tetrasodium Salt Hydrate

Cat. No.: B1158507
M. Wt: 838.31
Attention: For research use only. Not for human or veterinary use.
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Description

β-Nicotinamide adenine dinucleotide phosphate (NADPH) in its reduced form, specifically β-NADPH-13C5 Tetrasodium Salt Hydrate, is a stable isotopically labeled cofactor critical in biochemical redox reactions. Its molecular formula is C16^13C5H26N7Na4O17P3·xH2O (exact water content varies by batch), with a molecular weight of 838.31 g/mol . This compound is distinguished by five carbon-13 (13C) atoms in its nicotinamide moiety, enabling precise tracking in metabolic flux analysis and isotope-labeled studies . It is commercially available under catalogue codes such as TRC N201503 (TRC Standards) and T0521-100 MG (TCI Chemicals) .

Structurally, it retains the core NADPH features: a dinucleotide backbone with a phosphate group at the 2′-position of the adenosine ribose. Its tetrasodium salt form enhances solubility in aqueous buffers, making it suitable for in vitro enzymatic assays, such as those involving cytochrome P450 enzymes or glutathione reductase .

Properties

Molecular Formula

C₁₆¹³C₅H₂₆N₇Na₄O₁₇P₃ · xH₂O

Molecular Weight

838.31

Synonyms

2’-(Dihydrogen Phosphate) 5’-(Trihydrogen Pyrophosphate)adenosine 5’5’-Ester 1,4-Dihydro-1-β-D-ribofuranosyl(nicotinamide-13C5) Tetrasodium Salt Hydrate; _x000B_β-NADPH-13C5 Hydrate;  2′-NADPH-13C5 Hydrate;  Coenzyme II-13C5 Reduced Tetrasodium Salt Hydrate; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key distinctions between β-NADPH-13C5 Tetrasodium Salt Hydrate and structurally or functionally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Labeling Key Applications
This compound C16^13C5H26N7Na4O17P3·xH2O 838.31 13C (5 positions) Metabolic tracing, quantitative mass spectrometry, redox enzyme studies
NADPH (unlabeled) C21H29N7Na4O17P3·xH2O 833.35 None General cofactor in biosynthesis, antioxidant pathways, and enzymatic assays
β-NADPH-D (Deuterated) C21H25D4N7Na4O17P3·xH2O 837.37 Deuterium (4 positions) NMR spectroscopy, solvent interaction studies
NADP+ (Oxidized Form) C21H28N7Na4O17P3 833.35 None Substrate for dehydrogenases, oxidative stress research
β-NADH Disodium Salt C21H27N7Na2O14P2 685.41 None Glycolysis, mitochondrial electron transport chain assays

Key Differentiators:

Isotopic Labeling : β-NADPH-13C5’s 13C labeling allows unambiguous detection in mass spectrometry (MS)-based metabolomics, unlike unlabeled NADPH . In contrast, β-NADPH-D (deuterated) is optimized for nuclear magnetic resonance (NMR) due to deuterium’s distinct spin properties .

Oxidation State : Unlike NADP+ (oxidized), β-NADPH-13C5 participates in reductive biosynthesis (e.g., fatty acid synthesis) and antioxidant defense (e.g., glutathione regeneration) .

Structural Modifications : The absence of a 2′-phosphate group in NADH limits its role to glycolysis, whereas β-NADPH-13C5 is specific to NADPH-dependent enzymes like glucose-6-phosphate dehydrogenase .

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